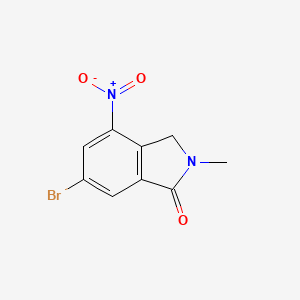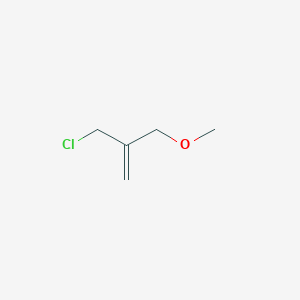![molecular formula C11H13F3O B13519634 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 32445-90-2](/img/structure/B13519634.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the nucleophilic addition of a trifluoromethylated phenyl compound to a suitable precursor. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding how such groups influence enzyme interactions and metabolic pathways.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound valuable in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one: This compound is the oxidized form of the alcohol, featuring a ketone group.
4-(Trifluoromethyl)benzyl alcohol: This compound has a similar trifluoromethyl-phenyl structure but with a different alkyl chain.
Uniqueness: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the combination of its trifluoromethyl group and hydroxyl group, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
CAS No. |
32445-90-2 |
|---|---|
Molecular Formula |
C11H13F3O |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,15H,7H2,1-2H3 |
InChI Key |
NQBFNCRRADOJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


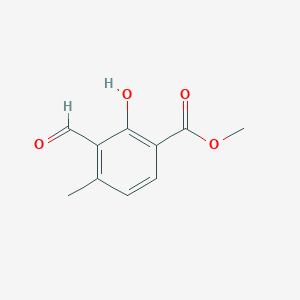
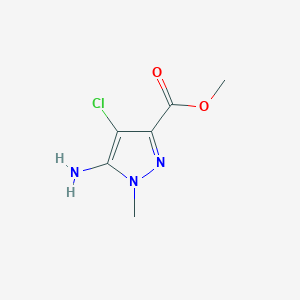

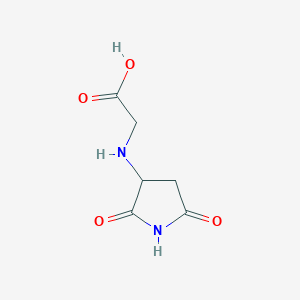
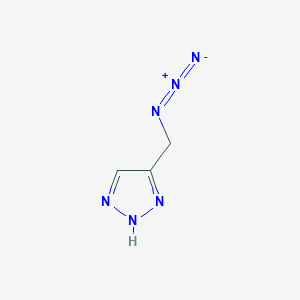
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
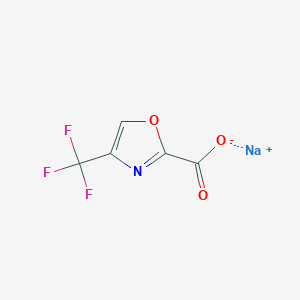

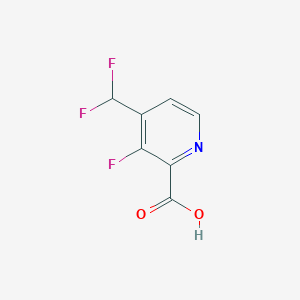
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
